molecular formula C18H26N2O3 B6783594 N-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-5-oxaspiro[2.4]heptane-2-carboxamide

N-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-5-oxaspiro[2.4]heptane-2-carboxamide

Cat. No.: B6783594
M. Wt: 318.4 g/mol
InChI Key: KSWPEVDKCLCUFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-5-oxaspiro[2.4]heptane-2-carboxamide is a synthetic compound with intriguing chemical properties and diverse applications. Its molecular structure features a complex arrangement of functional groups, contributing to its unique behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-5-oxaspiro[2.4]heptane-2-carboxamide typically involves a multi-step process:

  • Starting Materials: The synthesis begins with 4-methoxyphenylacetic acid and dimethylamine as primary reagents.

  • Reaction Steps:

    • The esterification of 4-methoxyphenylacetic acid to form an ester intermediate.

    • Formation of the oxaspiroheptane ring through a cyclization reaction.

    • Introduction of the dimethylaminoethyl side chain via nucleophilic substitution.

  • Reaction Conditions: The reactions are generally carried out under controlled temperatures and pressure, with catalysts like acid or base to facilitate the cyclization and substitution reactions.

Industrial Production Methods

Industrial-scale production involves optimizing the reaction conditions for efficiency and yield. This includes:

  • Continuous Flow Reactors: To maintain consistent reaction conditions.

  • Catalyst Optimization: Using industrial-grade catalysts to enhance reaction rates.

  • Purification: Employing chromatography and recrystallization techniques to obtain high-purity final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-5-oxaspiro[2.4]heptane-2-carboxamide undergoes various chemical reactions:

  • Oxidation: The compound can be oxidized using reagents like potassium permanganate.

  • Reduction: It can be reduced using hydrogenation with palladium on carbon as a catalyst.

  • Substitution: Halogenation and alkylation reactions occur at specific positions on the molecule.

Common Reagents and Conditions

  • Oxidation Reagents: Potassium permanganate, hydrogen peroxide.

  • Reduction Reagents: Hydrogen gas, palladium on carbon.

  • Substitution Reagents: Halogenating agents like chlorine, alkylating agents like methyl iodide.

Major Products

  • Oxidation Products: Carboxylic acids and alcohols.

  • Reduction Products: Reduced amines and alcohols.

  • Substitution Products: Halogenated and alkylated derivatives.

Scientific Research Applications

N-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-5-oxaspiro[2.4]heptane-2-carboxamide has significant applications in various fields:

  • Chemistry: As a reagent for synthetic transformations and studying reaction mechanisms.

  • Biology: Used in biochemical assays to explore enzyme-substrate interactions.

  • Medicine: Investigated for potential therapeutic effects, such as in drug design for neurological disorders.

  • Industry: Employed in the manufacture of specialized polymers and materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets:

  • Molecular Targets: It binds to receptors or enzymes, modulating their activity.

  • Pathways Involved: Inhibition or activation of biochemical pathways, such as signal transduction cascades.

  • Effects: These interactions can lead to changes in cellular function and physiological responses.

Comparison with Similar Compounds

Unique Features

Compared to other compounds in its class, N-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-5-oxaspiro[2.4]heptane-2-carboxamide offers:

  • Enhanced Stability: Due to its spirocyclic structure.

  • Specific Binding: Unique interactions with molecular targets.

Similar Compounds

  • N-[2-(dimethylamino)-1-phenylethyl]carboxamide

  • N-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]acetamide

Each compound presents distinctive properties and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

N-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-5-oxaspiro[2.4]heptane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c1-20(2)11-16(13-4-6-14(22-3)7-5-13)19-17(21)15-10-18(15)8-9-23-12-18/h4-7,15-16H,8-12H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSWPEVDKCLCUFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(C1=CC=C(C=C1)OC)NC(=O)C2CC23CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.